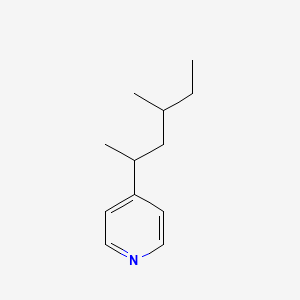

4-(4-Methylhexan-2-yl)pyridine

Description

Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including some vitamins and alkaloids. nih.gov In modern chemical research, pyridine derivatives are investigated for their wide-ranging applications, from medicinal chemistry to materials science. ontosight.ai The nitrogen atom in the pyridine ring imparts distinct properties, such as basicity and the ability to act as a ligand for metal catalysts, which differentiates them from their carbocyclic analog, benzene. wikipedia.org

The functionalization of the pyridine ring at various positions leads to a vast chemical space of derivatives with diverse properties and biological activities. nih.gov Researchers are continuously exploring novel synthetic methodologies to access these derivatives efficiently and selectively. ontosight.ai

Strategic Importance of Substituted Pyridine Scaffolds in Organic Synthesis

Substituted pyridine scaffolds are of paramount strategic importance in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. ontosight.ai The pyridine ring can be found in numerous FDA-approved drugs, highlighting its significance as a "privileged scaffold" in medicinal chemistry. wikipedia.org

The ability to introduce a wide array of functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties. This modularity is crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov Furthermore, the pyridine nitrogen can participate in hydrogen bonding and coordination to biological targets, often playing a critical role in a molecule's mechanism of action.

Recent advancements in synthetic organic chemistry have provided powerful tools for the regioselective functionalization of pyridines. acs.org These methods, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, have made the synthesis of complex pyridine derivatives more accessible. nih.gov

Contextualization of 4-(4-Methylhexan-2-yl)pyridine within Advanced Pyridine Chemistry

The specific compound, this compound, features a pyridine ring substituted at the 4-position with a bulky, chiral alkyl group. While detailed research on this particular molecule is not extensively documented in publicly available literature, its structure is representative of a class of 4-alkylated pyridines that are of significant interest.

The 4-position of the pyridine ring is a key site for functionalization. The introduction of an alkyl group at this position can significantly impact the molecule's lipophilicity, which in turn can influence its pharmacokinetic properties in a biological system. The specific 4-methylhexan-2-yl substituent is a chiral, branched alkyl chain. The stereochemistry of this group could be a critical determinant in its interaction with chiral biological targets such as enzymes and receptors.

The synthesis of 4-alkylated pyridines can be achieved through various methods, including the Minisci reaction, which involves the reaction of a protonated pyridine with a radical species. wikipedia.org The table below provides a general overview of synthetic approaches to substituted pyridines.

| Synthetic Method | Description | Key Features |

| Hantzsch Pyridine Synthesis | A condensation reaction of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.org | Forms a dihydropyridine (B1217469) intermediate which is then oxidized. Allows for the synthesis of asymmetrically substituted pyridines. |

| Chichibabin Pyridine Synthesis | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia. | Often uses inexpensive starting materials but can suffer from low yields. wikipedia.org |

| Minisci Reaction | A radical substitution reaction for the alkylation of electron-deficient heterocycles. | A powerful method for direct C-H functionalization of pyridines, often favoring the 2- and 4-positions. wikipedia.org |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Negishi) using pre-functionalized pyridines. | Allows for the formation of C-C bonds with a wide range of substituents. |

Delineation of Core Research Objectives and Scope for In-Depth Studies on this compound

Given the limited specific data on this compound, a number of core research objectives can be delineated for future in-depth studies. These objectives are based on the general importance of substituted pyridines and the specific structural features of this compound.

A primary research objective would be the development of an efficient and stereoselective synthesis of this compound. This would involve exploring different synthetic routes and optimizing reaction conditions to obtain the desired enantiomer in high purity.

A second key objective would be the thorough characterization of its physicochemical properties. This would include determining its pKa, solubility, and lipophilicity (logP), which are crucial parameters for predicting its behavior in various chemical and biological systems.

The potential biological activity of this compound represents a significant area for investigation. Based on the activities of other 4-alkylated pyridines, this compound could be screened for a variety of biological targets. The chiral nature of the substituent makes it a particularly interesting candidate for enantioselective interactions with biological macromolecules.

Finally, exploring the utility of this compound as a building block in the synthesis of more complex molecules would be a valuable research direction. Its unique substituent could impart interesting properties to larger molecular architectures.

The following table outlines potential research directions and their rationales.

| Research Objective | Rationale | Potential Methodologies |

| Stereoselective Synthesis | The chiral center in the substituent necessitates a stereocontrolled synthesis to evaluate the biological activity of individual enantiomers. | Asymmetric catalysis, use of chiral auxiliaries, or resolution of a racemic mixture. |

| Physicochemical Profiling | Understanding properties like pKa, solubility, and logP is essential for designing applications in medicinal chemistry and materials science. | Spectroscopic methods (NMR, IR, MS), potentiometric titration, and chromatographic techniques. |

| Biological Screening | Many pyridine derivatives exhibit a wide range of biological activities. | High-throughput screening against various enzyme and receptor panels. |

| Application as a Synthetic Intermediate | The functionalized pyridine can serve as a scaffold for the construction of more elaborate molecules. | Cross-coupling reactions, further functionalization of the pyridine ring or the alkyl substituent. |

Structure

3D Structure

Properties

CAS No. |

22253-34-5 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-(4-methylhexan-2-yl)pyridine |

InChI |

InChI=1S/C12H19N/c1-4-10(2)9-11(3)12-5-7-13-8-6-12/h5-8,10-11H,4,9H2,1-3H3 |

InChI Key |

BRWUWBGPDGUHNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)C1=CC=NC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Methylhexan 2 Yl Pyridine and Analogues

Retrosynthetic Dissection of the 4-(4-Methylhexan-2-yl)pyridine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.comamazonaws.com For this compound, the primary disconnection points are the C-C bond between the pyridine (B92270) ring and the alkyl side chain.

A logical retrosynthetic approach involves disconnecting the bond at the C4 position of the pyridine ring. This leads to two key synthons: a 4-pyridyl anion or an equivalent nucleophilic species, and an electrophilic 4-methylhexan-2-yl fragment. Alternatively, a 4-halopyridine can serve as an electrophilic partner for a nucleophilic organometallic reagent derived from the 4-methylhexan-2-yl moiety. The specific reagents corresponding to these synthons will be determined by the chosen forward synthetic strategy. amazonaws.com

Another key consideration in the retrosynthesis is the chiral nature of the 4-methylhexan-2-yl side chain, which contains two stereocenters. An effective synthesis must therefore address the enantioselective and diastereoselective construction of this fragment or employ separation techniques to isolate the desired stereoisomer.

Direct Synthetic Routes to the this compound Core

Direct methods for the synthesis of 4-substituted pyridines often involve the strategic functionalization of the pyridine nucleus itself.

Strategic Functionalization of the Pyridine Nucleus

The direct C-H functionalization of pyridines is a highly sought-after transformation due to its atom economy. researchgate.net While ortho- and para-functionalization of pyridines are often more straightforward, achieving meta-selectivity can be challenging. nih.gov However, for the target molecule, functionalization at the C4 position is desired. Recent advancements have provided methods for the para-selective functionalization of pyridines. researchgate.netnih.gov One strategy involves the use of blocking groups to direct incoming substituents to the desired position. For instance, a simple maleate-derived blocking group can enable Minisci-type decarboxylative alkylation specifically at the C4 position. nih.govchemrxiv.org Another approach utilizes the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then undergo various bond-forming reactions at the 4-position. thieme-connect.de

Precision Alkylation and Cross-Coupling Techniques for Side Chain Introduction

A primary strategy for introducing the 4-methylhexan-2-yl side chain is through cross-coupling reactions. This typically involves the reaction of a 4-halopyridine with an organometallic reagent containing the desired alkyl group. Suzuki-Miyaura cross-coupling reactions, for example, can be employed by reacting a 4-bromopyridine (B75155) with an appropriate alkylboronic acid or ester. nih.gov

Palladium-catalyzed C-H activation/cross-coupling reactions have also emerged as a powerful tool for the alkylation of pyridine N-oxides with nonactivated secondary alkyl bromides. lookchem.com This method offers a direct approach to installing complex alkyl groups onto the pyridine ring. Furthermore, electroreductive methods have been developed for the selective C4-alkylation of pyridines using alkyl bromides, with the addition of chlorotrimethylsilane (B32843) enhancing yield and regioselectivity. researchgate.net Rare-earth metal complexes have also been shown to catalyze the C-H alkylation of pyridines with olefins. researchgate.net

The table below summarizes some modern alkylation and cross-coupling techniques applicable to pyridine functionalization.

| Reaction Type | Catalyst/Reagent | Substrates | Key Features |

| Minisci-type Alkylation | AgNO₃ / (NH₄)₂S₂O₈ | Pyridine (with blocking group), Carboxylic Acids | C4-selective alkylation. nih.govchemrxiv.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / X-Phos | 4-Bromopyridine, Alkylboronic acids | Forms C-C bonds with high efficiency. nih.gov |

| Pd-Catalyzed C-H Alkylation | Pd Catalyst | Pyridine N-oxides, Alkyl Bromides | Direct C-H functionalization. lookchem.com |

| Electroreductive Alkylation | Electroreduction / Chlorotrimethylsilane | Pyridines, Alkyl Bromides | Mild and highly selective for C4. researchgate.net |

| Rare-Earth Catalyzed Alkylation | Imidazolin-2-iminato-ligated rare-earth alkyl complexes | Pyridines, Olefins | Atom-efficient C-H alkylation. researchgate.net |

Enantioselective and Diastereoselective Approaches to the 4-Methylhexan-2-yl Moiety

Given the chirality of the 4-methylhexan-2-yl side chain, enantioselective synthesis is a critical aspect. The synthesis of specific stereoisomers, such as (2S,4S)-4-methylhexan-2-ol, has been reported and this chiral building block can be utilized in the synthesis. nih.gov

Enantioselective methods can be employed to construct the chiral side chain before its attachment to the pyridine ring. For example, asymmetric hydrogenation or the use of chiral auxiliaries can establish the desired stereochemistry. Alternatively, enantioselective catalytic methods can be applied directly to the pyridine functionalization step. For instance, chiral ligands can be used in transition metal-catalyzed cross-coupling reactions to induce asymmetry. uva.es The development of enantioselective methods for the synthesis of complex molecules is an active area of research. researchgate.netresearchgate.net

Indirect Synthetic Pathways via Precursor Derivatization

Indirect routes involve the synthesis of a related pyridine derivative which is then chemically transformed into the final target molecule.

Chemical Transformations of Structurally Related Pyridine Compounds

A variety of substituted pyridines can serve as precursors. For example, a pyridine derivative with a functional group at the 4-position, such as a carbonyl or an alkene, can be elaborated to the desired 4-methylhexan-2-yl side chain. The synthesis of multi-substituted pyridines from readily available starting materials like ylidenemalononitriles provides a platform for further functionalization. rsc.org

The synthesis of pyridine derivatives from precursors like 3-formylchromone has also been explored. capes.gov.br Additionally, various fused pyridine systems can be synthesized and subsequently modified. mdpi.comnih.gov For instance, a precursor like 4-methylpyridine (B42270) can be synthesized and then further elaborated. chemicalbook.com Computational modeling can also aid in the design of synthetic routes for pyridine variants. nih.gov The synthesis of related structures, such as 4-hydroxy-4-methylcyclohex-2-en-1-one, can also provide insights into the construction of substituted cyclic systems. researchgate.net

Cascade and One-Pot Reaction Sequences in Pyridine Synthesis

Cascade and one-pot reactions represent a highly efficient strategy for the synthesis of complex molecules like substituted pyridines from simple precursors in a single operation. These processes minimize waste, reduce reaction times, and avoid the need for purification of intermediates, aligning with the principles of sustainable chemistry. nih.govresearchgate.netnih.gov

Multicomponent reactions (MCRs) are a prominent class of one-pot processes for pyridine synthesis. The Hantzsch pyridine synthesis, a classic example, can be performed as a one-pot reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. Modern variations of this and other MCRs have been developed using green catalysts and alternative energy sources like microwave irradiation to improve efficiency and environmental friendliness. researchgate.netnih.gov

Another powerful one-pot strategy involves a sequence of reactions, such as a Wittig reaction, followed by a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, enabling the rapid synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org Cascade sequences can also be initiated from simpler starting materials. For instance, a one-pot synthesis of pyrazoles has been achieved through a four-step cascade sequence, demonstrating the power of this approach for heterocycle synthesis. nih.gov Such principles can be adapted for pyridine synthesis, where appropriately chosen starting materials could cyclize to form the desired pyridine core with the desired substitution pattern. For the synthesis of this compound, a hypothetical one-pot approach could involve the condensation of a diketone equivalent with an enamine and an ammonium source, where the structure of the reactants is designed to yield the specific alkyl substituent at the C4 position.

| Reaction Type | Starting Materials | Key Steps | Product Type | Reference |

| Quinazolinotriazolobenzodiazepine Synthesis | Amide, aniline, carbonyl, azide, alkyne | Condensation, intramolecular 1,3-dipolar cycloaddition | Fused Heterocycles | nih.gov |

| Secondary Amine Synthesis | Alkyl azide, reactive alkyl halide | Staudinger reaction, alkylation, hydrolysis | Secondary Amines | organic-chemistry.org |

| N1-Alkyl Benzotriazole Synthesis | o-phenylenediamine, alkyl halides | N-alkylation, diazotization, intramolecular cyclization | N-alkylated Benzotriazoles | tsijournals.com |

| Polysubstituted Pyridine Synthesis | Aldehydes, phosphorus ylides, propargyl azide | Wittig, Staudinger, aza-Wittig, electrocyclization, 1,3-H shift | Polysubstituted Pyridines | organic-chemistry.org |

This table illustrates various cascade and one-pot methodologies that underscore the efficiency of these strategies in constructing complex molecules, including nitrogen-containing heterocycles.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high selectivity and efficiency. For a target like this compound, both transition metal catalysis and organocatalysis provide essential tools for its construction.

Transition metal catalysis is a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical steps in the synthesis of substituted pyridines. tcichemicals.com

C-C Bond Formation: The introduction of the 4-methylhexan-2-yl group onto a pre-formed pyridine ring, or the construction of the ring with the substituent in place, heavily relies on C-C bond-forming reactions.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are widely used to form C(sp²)–C(sp³) bonds. tcichemicals.com For the synthesis of this compound, a Suzuki coupling could be envisioned between 4-halopyridine and a custom-synthesized (4-methylhexan-2-yl)boronic acid or its ester. The development of these methods has made the substitution reactions on sp² carbons, like those in a pyridine ring, readily achievable. tcichemicals.com

C-H Functionalization: A more atom-economical approach is the direct C-H functionalization of the pyridine ring. nih.gov Transition metals can catalyze the direct alkylation of pyridine C-H bonds, avoiding the need for pre-functionalized starting materials. For example, titanacyclopropanes generated in situ have been shown to react regioselectively with pyridine N-oxides to achieve C2-H alkylation. organic-chemistry.org While this example targets the C2 position, modifications to the directing group and catalyst could potentially achieve C4 functionalization.

Ring Synthesis: Transition metals, particularly rhodium, can catalyze the cyclization of acyclic precursors to form the pyridine ring. A notable example is the rhodium(III)-catalyzed reaction of oximes and alkynes, where the choice of ligand can control the regioselectivity of the resulting pyridine. rsc.org

C-N Bond Formation: The formation of the pyridine ring's C-N bonds is another area where transition metal catalysis is impactful. Direct C-H amination has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions. acs.org Catalysts based on rhodium and iridium can facilitate the reaction between C-H bonds and an amino source, such as an organic azide, to form C-N bonds directly. acs.orgresearchgate.net This methodology involves a chelation-assisted C-H bond cleavage, followed by C-N bond formation through a metal-nitrenoid intermediate. acs.org While often applied to arenes, these principles are extendable to the synthesis of N-heterocycles.

| Reaction | Catalyst/Metal | Bond Formed | Substrates | Description | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | C-C | Aryl/heteroaryl halides, boronic acids | Forms biaryl compounds or attaches alkyl groups to aromatic rings. | tcichemicals.commdpi.com |

| Rh-catalyzed Cyclization | Rh(III) complexes (e.g., Cp*Rh) | C-C, C-N | Oximes, alkynes | Constructs the pyridine ring from acyclic precursors. | rsc.org |

| C-H Amination | Rh(III), Ir(III) complexes | C-N | Arenes/heteroarenes, organic azides | Direct formation of a C-N bond via C-H activation. | acs.org |

| Dehydrogenation | Palladium catalyst | C=C | 4-Alkylpyridines | Mildly converts 4-alkylpyridines to 4-alkenylpyridines. | acs.org |

This table summarizes key transition metal-catalyzed reactions applicable to the synthesis and functionalization of the pyridine scaffold.

The compound this compound possesses two chiral centers in its alkyl side chain. The synthesis of a single enantiomer, which is often crucial for biological applications, requires asymmetric synthesis. Asymmetric organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a powerful tool for creating chiral molecules with high enantioselectivity. nih.govbeilstein-journals.org

Organocatalysts are generally stable to air and moisture and operate under mild conditions. nih.gov They can be classified based on their mode of activation, such as covalent (e.g., aminocatalysis) or non-covalent (e.g., hydrogen bonding) interactions with the substrate. nih.govrecercat.cat

For the synthesis of enantiomerically pure this compound, organocatalysis could be employed to construct the chiral side chain before its attachment to the pyridine ring or during a convergent fragment assembly.

Asymmetric Michael Addition: A key C-C bond in the 4-methylhexan-2-yl side chain could be formed via an asymmetric Michael addition. For example, a chiral amine catalyst (derived from cinchona alkaloids or proline) could catalyze the addition of a nucleophile to an α,β-unsaturated aldehyde or ketone to set one of the stereocenters. beilstein-journals.org

Asymmetric Aldol (B89426)/Mannich Reactions: Proline and its derivatives are famous for catalyzing asymmetric aldol and Mannich reactions, which are fundamental C-C bond-forming reactions that can establish stereocenters with high control. units.it

Photochemical Organocatalysis: The combination of organocatalysis with light has opened up new reaction pathways. Chiral organocatalysts can control the stereochemistry of reactions involving electronically excited intermediates, a challenging task due to the high energy of these species. recercat.cat

A potential strategy would involve the organocatalytic asymmetric synthesis of a chiral aldehyde or ketone precursor to the 4-methylhexan-2-yl group, followed by its coupling to a pyridine synthon using one of the transition-metal-catalyzed methods described previously.

Integration of Sustainable Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pyridines and other important chemical compounds to minimize environmental impact. nih.govresearchgate.net This involves the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous waste.

Renewable Feedstocks: Glycerol (B35011), a byproduct of biodiesel production, has been investigated as a renewable starting material for the synthesis of pyridine bases. researchgate.net Catalytic processes have been developed to convert glycerol and ammonia into a mixture of pyridine and picolines over solid acid catalysts like ZSM-5 zeolites, either in a single reactor or a two-step process via an acrolein intermediate. researchgate.net

Green Catalysts and Solvents: The development of recyclable catalysts and the use of environmentally benign solvents are central to green synthesis. nih.govresearchgate.net Ionic liquids have been explored as catalysts for sustainable multicomponent reactions to produce pyridines. scilit.com Water is also an ideal green solvent, and many modern catalytic reactions, including Suzuki couplings, can be performed in aqueous media. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to be an energy-efficient tool that can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives compared to conventional heating. nih.gov

| Principle | Approach | Example | Benefit | Reference |

| Renewable Feedstocks | Use of glycerol | Synthesis of pyridine bases from glycerol and ammonia | Utilizes industrial byproduct, reduces reliance on fossil fuels. | researchgate.net |

| Green Catalysis | Use of solid acid catalysts (zeolites) | Glycerol to pyridine conversion over HZSM-5 | Recyclable, high-temperature stable catalyst. | researchgate.net |

| Alternative Energy | Microwave Irradiation | One-pot, four-component pyridine synthesis | Shorter reaction times, improved yields. | nih.gov |

| Benign Solvents | Aqueous Media | Suzuki-Miyaura coupling in water/ethanol mixtures | Reduces use of volatile organic compounds (VOCs). | mdpi.com |

This table highlights several green chemistry strategies that have been successfully applied to the synthesis of pyridine derivatives.

High Resolution Spectroscopic and Structural Characterization of 4 4 Methylhexan 2 Yl Pyridine

Advanced Mass Spectrometry (MS) Methodologies

Fragmentation Pathway Elucidation through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. gre.ac.uk In the case of 4-(4-Methylhexan-2-yl)pyridine, MS/MS analysis would provide critical insights into its molecular structure by elucidating its fragmentation pathways.

Upon ionization in the mass spectrometer, the this compound molecule would form a molecular ion (M+). chemguide.co.uk This high-energy cation radical is unstable and will spontaneously break apart into smaller, charged fragments and neutral radicals. libretexts.orgyoutube.com The fragmentation pattern is unique to the molecule's structure and can be interpreted to deduce the connectivity of its atoms. libretexts.org

For this compound, several key fragmentation pathways can be predicted based on the known behavior of similar alkyl-substituted pyridines and other organic compounds. researchgate.netyoutube.com The most likely fragmentation points are the bonds that lead to the formation of stable carbocations or resonance-stabilized ions. libretexts.org

One of the primary fragmentation pathways would involve the cleavage of the bond between the pyridine (B92270) ring and the alkyl side chain. This would result in the formation of a pyridinium (B92312) ion and a 4-methylhexan-2-yl radical, or vice versa. The charge is likely to remain with the fragment that can best stabilize it. libretexts.org Given the stability of the aromatic pyridine ring, the formation of a protonated pyridine or a substituted pyridinium ion is a highly probable event. researchgate.net

Another significant fragmentation pathway would be the cleavage of the C-C bonds within the alkyl side chain itself. The fragmentation of alkanes typically proceeds to form the most stable carbocations. youtube.com For the 4-methylhexan-2-yl group, this would lead to a series of characteristic fragment ions. The most favorable cleavages would occur at the branched carbon atom, leading to the loss of various alkyl radicals.

The following table summarizes the predicted major fragment ions for this compound based on these general principles. The m/z values are calculated based on the most common isotopes of the elements.

| Predicted Fragment Ion | Structure of Ion | m/z (mass-to-charge ratio) | Plausible Fragmentation Pathway |

| [M]+ | [C12H19N]+ | 177 | Molecular Ion |

| [M - CH3]+ | [C11H16N]+ | 162 | Loss of a methyl radical from the alkyl chain |

| [M - C2H5]+ | [C10H14N]+ | 148 | Loss of an ethyl radical from the alkyl chain |

| [M - C3H7]+ | [C9H12N]+ | 134 | Loss of a propyl radical (from the end of the chain or via rearrangement) |

| [M - C4H9]+ | [C8H10N]+ | 120 | Loss of a butyl radical |

| [C5H5N]+ | Pyridine | 79 | Cleavage of the bond between the pyridine ring and the alkyl chain |

| [C6H6N]+ | Protonated Pyridine | 80 | Cleavage with hydrogen transfer |

It is important to note that rearrangements, such as the McLafferty rearrangement, are also possible, especially if they lead to the formation of a more stable ion or neutral species. researchgate.net The precise fragmentation pathway and the relative abundances of the fragment ions would need to be confirmed through experimental MS/MS analysis. The resulting spectrum would serve as a unique "fingerprint" for this compound. libretexts.org

X-ray Crystallographic Analysis of this compound and Derived Complexes

While a crystal structure for this compound is not currently available in the public domain, we can predict its likely solid-state characteristics based on the known crystal structures of related pyridine derivatives. researchgate.netrsc.orgnih.govacs.org

The conformation of the this compound molecule in a crystal would be a result of the interplay between intramolecular steric effects and intermolecular packing forces. The bulky and flexible 4-methylhexan-2-yl group would likely adopt a staggered conformation to minimize steric strain. The orientation of this alkyl group relative to the planar pyridine ring would be a key feature of the molecular conformation.

In the solid state, molecules of this compound would pack together in a way that maximizes attractive intermolecular interactions and minimizes repulsive ones. The primary intermolecular forces expected to govern the crystal packing are van der Waals interactions, arising from the large alkyl group, and potential weak C-H···π interactions involving the pyridine ring. researchgate.net

The pyridine ring itself can participate in various interactions. Stacking interactions between parallel pyridine rings, where the electron-rich π system of one ring interacts with the electron-deficient π system of another, are a common feature in the crystal structures of pyridine-containing compounds. researchgate.netnih.gov The presence of the large alkyl substituent may, however, sterically hinder such π-π stacking.

Hydrogen bonding is another crucial intermolecular interaction, but in the case of the parent this compound, there are no strong hydrogen bond donors. However, if the pyridine nitrogen were to be protonated to form a salt, or if the compound were co-crystallized with a hydrogen bond donor, then strong N-H···X hydrogen bonds would play a dominant role in the crystal packing. rsc.org

The following table summarizes the expected crystallographic parameters for a hypothetical crystal of this compound, based on data from similar organic molecules.

| Crystallographic Parameter | Predicted Value/Characteristic | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size and symmetry |

| Space Group | P21/c or P212121 | Common centrosymmetric or non-centrosymmetric space groups for chiral molecules |

| Z (molecules per unit cell) | 4 | Typical for many organic crystals |

| Intermolecular Interactions | Van der Waals forces, C-H···π interactions | Based on the molecular structure |

| Hydrogen Bonding | Absent in the neutral form; present in protonated or co-crystal forms | Presence of hydrogen bond donors/acceptors |

The formation of metal complexes with this compound would introduce strong coordinate bonds between the pyridine nitrogen and the metal center. acs.orgwikipedia.org The geometry of these complexes would be determined by the coordination preferences of the metal ion. The crystal packing of such complexes would be influenced by both the interactions of the organic ligand and the nature of the counter-ions, if present. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

The this compound molecule possesses a chiral center at the second carbon atom of the hexyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. youtube.comyoutube.com Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such chiral molecules. saschirality.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. This makes CD an invaluable tool for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule and for assessing its enantiomeric purity. nih.gov

For this compound, the CD spectrum would be expected to show signals corresponding to the electronic transitions of the pyridine chromophore. The chiral alkyl substituent, even though it is not directly part of the chromophore, perturbs the electronic environment of the pyridine ring, inducing a CD signal.

The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to the stereochemistry and conformation of the molecule. nih.gov By comparing the experimentally measured CD spectrum of a sample of this compound to the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the sample could be unambiguously assigned. frontiersin.org

The following table outlines the expected application of CD spectroscopy to the stereochemical analysis of this compound.

| Analysis Goal | CD Spectroscopic Approach | Expected Outcome |

| Determination of Chirality | Measurement of the CD spectrum | A non-zero CD spectrum would confirm the chiral nature of the sample. |

| Enantiomeric Differentiation | Comparison of the CD spectra of the two enantiomers | The two enantiomers would exhibit mirror-image CD spectra. |

| Assignment of Absolute Configuration | Comparison of the experimental CD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers. | The absolute configuration could be assigned based on the best match between the experimental and calculated spectra. nih.gov |

| Conformational Analysis | Analysis of the temperature or solvent dependence of the CD spectrum | Changes in the CD spectrum could provide information about conformational equilibria in solution. nih.gov |

In addition to electronic CD, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could also be employed. VCD provides information about the stereochemistry associated with the vibrational modes of the molecule and can be a complementary technique for conformational analysis. nih.gov

Mechanistic Insights and Reactivity Profiling of 4 4 Methylhexan 2 Yl Pyridine

Elucidation of Reaction Mechanisms for Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly less facile than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.org Furthermore, the nitrogen's basic lone pair can coordinate with the electrophile or the Lewis acid catalyst, leading to the formation of a positively charged pyridinium (B92312) species. This further deactivates the ring, making substitution nearly impossible under standard conditions. wikipedia.org

The reaction proceeds through a two-step mechanism:

Attack of the Electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlumenlearning.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. lumenlearning.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

For 4-(4-Methylhexan-2-yl)pyridine, the 4-alkyl group is an activating, ortho-, para-directing substituent in traditional aromatic systems. wikipedia.org However, in the deactivated pyridine ring, substitution is directed to the most electron-rich positions. Analysis of the resonance structures of the arenium ion intermediate shows that electrophilic attack at the C-3 and C-5 positions (meta to the nitrogen) is favored, as attack at C-2, C-4, or C-6 would place a positive charge on the carbon adjacent to the electron-withdrawing nitrogen, a highly unfavorable state.

Due to the extreme unreactivity of the pyridine ring, harsh reaction conditions are often required, and yields are typically low.

Interactive Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Remarks |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, high temp. | 3-Nitro-4-(4-methylhexan-2-yl)pyridine | Reaction is very slow due to N-protonation, which strongly deactivates the ring. wikipedia.org |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 3-Bromo-4-(4-methylhexan-2-yl)pyridine | Requires high temperatures; Lewis acid catalyst complexes with the nitrogen atom. |

| Sulfonation | Fuming H₂SO₄, HgSO₄ catalyst | This compound-3-sulfonic acid | The reaction is reversible and requires a catalyst to proceed. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction | The Lewis acid catalyst (AlCl₃) complexes strongly with the pyridine nitrogen, deactivating the ring and preventing the reaction. wikipedia.orgbyjus.com |

Investigation of Nucleophilic Attack Pathways at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of this compound is not involved in the aromatic π-system, making it available for reactions with electrophiles and Lewis acids. nih.gov This nucleophilic character is central to many of its reactions.

A primary pathway involves the reaction of the nitrogen atom with an electrophile, such as an alkyl halide or a proton, to form a pyridinium salt. This activation reduces the electron density of the ring, making it more susceptible to subsequent nucleophilic attack at the C-2 and C-4 positions. nih.gov

Direct nucleophilic attack at the pyridine nitrogen has been observed in specific systems, particularly with strong nucleophiles like organolithium reagents. rsc.orgscielo.org.mx For instance, the addition of methyllithium (MeLi) to bis(imino)pyridine systems results in selective methylation at the pyridine nitrogen. rsc.org This reactivity is governed by stereoelectronic factors, where specific conformers present the nitrogen atom as the most reactive site for soft nucleophiles. scielo.org.mx In the case of this compound, while less activated, reaction with a potent nucleophile like n-butyllithium could potentially lead to addition at the nitrogen, although competitive deprotonation of the side chain at the benzylic position is also possible.

The nucleophilicity of the nitrogen atom is also fundamental to the formation of N-oxides. Oxidation with a peroxy acid converts the pyridine to a pyridine N-oxide, a crucial intermediate that alters the ring's reactivity profile, facilitating both electrophilic and nucleophilic substitutions.

Interactive Table 2: Representative Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product | Mechanism |

|---|---|---|---|

| Protonation | H-A (Generic Acid) | 4-(4-Methylhexan-2-yl)pyridinium salt | Acid-base reaction. |

| N-Alkylation | R-X (e.g., CH₃I) | N-Alkyl-4-(4-methylhexan-2-yl)pyridinium salt | Sₙ2 reaction where the nitrogen atom acts as the nucleophile. |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide | Oxidation of the nitrogen lone pair. |

| Lewis Acid Adduct Formation | BF₃ | this compound-BF₃ complex | Coordination of the Lewis acid to the nitrogen lone pair. |

Reactivity Patterns of the 4-Methylhexan-2-yl Side Chain

The 4-Methylhexan-2-yl side chain offers multiple sites for chemical transformation, including radical reactions, oxidations, and stereocontrolled modifications at its two chiral centers.

The side chain of this compound can participate in radical reactions, particularly at the benzylic position (the carbon atom directly attached to the pyridine ring). The C-H bonds at this position are weaker due to the ability of the pyridine ring to stabilize an adjacent radical intermediate.

A key reaction in this class is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) heteroaromatic compound. chemrxiv.org A modern variation involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from sources like alkenes or alkyl iodides. chemrxiv.orgnih.govrsc.org This approach proceeds under neutral conditions without an external oxidant. nih.govrsc.org The proposed mechanism involves the addition of the radical to the activated pyridinium, forming a radical cation intermediate, which then rearomatizes to propagate the radical chain. chemrxiv.org While these reactions typically add a new alkyl group to the ring, the existing side chain can be susceptible to radical abstraction at its benzylic C-H bond, leading to functionalization or dimerization.

Benzylic bromination can also be achieved using N-bromosuccinimide (NBS) with a radical initiator, similar to the side-chain bromination of alkylbenzenes. libretexts.org

Interactive Table 3: Potential Radical-Mediated Reactions of the Side Chain

| Reaction | Reagents | Potential Product | Notes |

|---|---|---|---|

| Benzylic Bromination | NBS, (PhCO₂)₂ (initiator) | 4-(2-Bromo-4-methylhexan-2-yl)pyridine | Radical substitution occurs selectively at the benzylic position. libretexts.org |

| Hydrogen Atom Abstraction | Radical initiator (e.g., AIBN) | Dimerization or trapping products | The benzylic radical is stabilized by the pyridine ring. |

| Autoxidation | O₂, light/heat | 4-(2-Hydroperoxy-4-methylhexan-2-yl)pyridine | Radical chain reaction with atmospheric oxygen. |

The alkyl side chain can undergo oxidation, primarily at the benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orglibretexts.orgunizin.org This reaction requires the benzylic carbon to have at least one attached hydrogen atom. libretexts.orgunizin.org For this compound, the benzylic carbon is tertiary and lacks a hydrogen atom. Therefore, it is expected to be inert to this type of oxidation, and the side chain would remain intact under these conditions. libretexts.orgunizin.org

However, other positions on the side chain could be targeted for oxidation or reduction under different conditions, though selectivity would be a challenge without directing groups. Reduction of the pyridine ring itself can be achieved under harsh hydrogenation conditions (e.g., H₂/Pt at high pressure or Rh/C catalyst), which would convert it to the corresponding piperidine (B6355638) derivative. unizin.org

Interactive Table 4: Predicted Outcomes of Oxidation/Reduction Reactions

| Reaction | Reagents | Predicted Outcome | Rationale |

|---|---|---|---|

| Side-Chain Oxidation | Hot, conc. KMnO₄ | No reaction | The benzylic carbon is tertiary and lacks the required C-H bond for oxidation. libretexts.orgunizin.org |

| Ring Hydrogenation | H₂, Rh/C, high pressure | 4-(4-Methylhexan-2-yl)piperidine | Complete saturation of the aromatic ring. unizin.org |

| Birch Reduction | Na, NH₃, EtOH | Dihydropyridine (B1217469) derivatives | Partial reduction of the pyridine ring. |

The 4-Methylhexan-2-yl side chain possesses two chiral centers: at C-2 (the benzylic position) and C-4. This gives rise to four possible stereoisomers (two pairs of enantiomers). khanacademy.orglibretexts.org

Reactions involving these chiral centers must consider the stereochemical outcome. slideshare.net

Reactions not breaking bonds to a chiral center : If a reaction occurs elsewhere in the molecule, the configuration of the chiral centers in the side chain will be retained. slideshare.net

Reactions at a chiral center : If a reaction involves breaking a bond at one of the chiral centers, the stereochemical outcome depends on the mechanism. libretexts.org

Sₙ2 reactions at a chiral center proceed with inversion of configuration.

Sₙ1 reactions proceed through a planar carbocation intermediate, leading to racemization (a mixture of retention and inversion). libretexts.org

For this compound, the benzylic chiral center (C-2) is particularly relevant. Any nucleophilic substitution reaction at this position that proceeds via an Sₙ1 mechanism would likely lead to a mixture of diastereomers due to racemization at C-2 while the configuration at C-4 remains unchanged. Stereoconvergent cross-coupling reactions, often catalyzed by chiral nickel or palladium complexes, represent an advanced strategy to control the stereochemistry at both carbons of a newly formed bond, and could potentially be applied to derivatives of this compound. nih.gov

Coordination Chemistry and Ligand Properties of this compound

Like other pyridine derivatives, this compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. smolecule.com The formation of these coordination complexes is a fundamental aspect of its chemistry.

The electronic properties of the ligand are influenced by the 4-alkyl group, which is a weak electron-donating group. This slightly increases the electron density on the nitrogen atom, making it a slightly stronger Lewis base compared to unsubstituted pyridine.

However, the steric properties of the bulky 4-Methylhexan-2-yl side chain can play a significant role. While the substituent is at the 4-position and does not directly flank the nitrogen donor atom, its size and conformational flexibility can influence how the ligand packs in a crystal lattice and may create steric hindrance that affects the binding of other ligands to the metal center. nih.govnih.gov This steric influence is generally less pronounced than with substituents at the 2- or 6-positions but can still impact the stability and geometry of the resulting metal complexes. The capacity of pyridines to bind to metal centers is known to be influenced by the position and size of substituents. nih.gov

This ligand would be expected to form stable complexes with a wide range of transition metals, including but not limited to iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), rhodium (Rh), and palladium (Pd). nih.govacs.org The resulting complexes could find applications in catalysis, where tuning the steric and electronic properties of the ligand is crucial for controlling reactivity and selectivity. acs.org

Interactive Table 5: Predicted Coordination Complexes and Properties

| Metal Precursor | Potential Complex Formula (L = this compound) | Probable Geometry | Potential Application Area |

|---|---|---|---|

| PdCl₂ | [PdCl₂(L)₂] | Square Planar | Cross-coupling catalysis |

| Rh₂(OAc)₄ | [Rh₂(OAc)₄(L)₂] | Octahedral (at each Rh) | Catalysis, materials science nih.gov |

| FeCl₂ | [FeCl₂(L)₄] | Octahedral | Polymerization catalysis acs.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving substituted pyridine ligands is a well-established area of coordination chemistry. Pyridine and its derivatives, such as this compound, act as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The formation of these complexes typically involves the reaction of the pyridine derivative with a metal salt in a suitable solvent.

The characterization of such complexes relies on a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool, as the coordination of the pyridine nitrogen to the metal center leads to shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridine ring. These shifts, typically to higher wavenumbers, provide evidence of complex formation. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also be used to characterize the ligand environment in diamagnetic metal complexes. tubitak.gov.tr For paramagnetic complexes, techniques like X-ray crystallography are often necessary to elucidate the precise coordination geometry and bond lengths.

While no specific metal complexes of this compound are reported, it is anticipated that it would form stable complexes with a range of transition metals such as iron(II), copper(II), nickel(II), and cobalt(II). nih.gov The steric bulk of the 4-methylhexan-2-yl group is not expected to significantly hinder coordination to the pyridine nitrogen. The general synthetic route would involve mixing the ligand and a metal salt, such as a chloride or acetate salt, in an alcoholic solvent and allowing the complex to precipitate. nih.gov

Table 1: Expected Characteristics of a Hypothetical Metal Complex of this compound

| Property | Expected Observation |

|---|---|

| Coordination Mode | Monodentate through pyridine nitrogen |

| Typical Metal Ions | Fe(II), Cu(II), Ni(II), Co(II), Zn(II) |

| IR Spectroscopy | Shift in C=N stretching frequency upon coordination |

| NMR Spectroscopy | Changes in chemical shifts of pyridine protons and carbons |

| Geometry | Dependent on the metal ion and other ligands (e.g., tetrahedral, square planar, octahedral) |

Mechanistic Studies of Ligand Exchange and Catalytic Cycles

Ligand exchange reactions are fundamental to the function of many metal-based catalysts. rsc.org In the context of a complex containing this compound, ligand exchange would involve the substitution of this pyridine derivative by another ligand. The rate and mechanism of such a process are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the entering and leaving ligands, and the solvent. researchgate.net

While specific mechanistic studies for this compound are unavailable, general principles of ligand exchange on metal complexes would apply. The exchange could proceed through associative, dissociative, or interchange mechanisms. Given the moderate steric bulk of the 4-substituent, a dissociative pathway, where the this compound ligand first detaches from the metal center, might be favored.

In catalytic cycles, pyridine ligands can play crucial roles as ancillary or "spectator" ligands, modifying the electronic and steric environment of the metal center to influence the catalytic activity and selectivity. For instance, in certain radical [3+2] cycloaddition reactions catalyzed by diboron compounds, pyridine acts as a cocatalyst, reversibly mediating the transfer of boronyl radicals. nih.gov Although not specifically involving this compound, these studies highlight the potential for pyridine derivatives to participate in and modulate catalytic processes.

Pericyclic Reaction Pathways Involving the Pyridine Substructure

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. While the aromaticity of the pyridine ring makes it generally less reactive in pericyclic reactions compared to non-aromatic systems, it can participate in such transformations under specific conditions, often involving dearomatization.

One relevant example is the [3+2] cycloaddition of pyridinyl-substituted cyclopropanes with alkenes or alkynes, which can be catalyzed by diboron(4) compounds. researchgate.net This reaction proceeds through a radical mechanism involving a dearomative/rearomative sequence. An initial radical is generated on the cyclopropane ring, which then adds to the pyridine ring in a dearomative step. This is followed by a radical addition to the alkene or alkyne and a subsequent rearomatization of the pyridine ring to furnish the final product. This process demonstrates a novel through-arene radical transmission concept. researchgate.net

Although this specific reaction has been demonstrated with 4-pyridinyl cyclopropanes, the participation of a 4-alkylpyridine like this compound in such a pathway would depend on the specific reaction design and the ability to generate the necessary radical intermediate. The electronic nature of the alkyl substituent would have a modest influence on the reactivity of the pyridine ring in such a radical process.

Computational Chemistry and Molecular Modeling of 4 4 Methylhexan 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of 4-(4-Methylhexan-2-yl)pyridine.

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed using Density Functional Theory (DFT), a popular quantum chemical method.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. Key parameters derived from this analysis include molecular orbital energies, atomic charges, and the electrostatic potential map. The electrostatic potential map, for instance, visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyridine Ring) | 1.33 | ||

| C-C (Pyridine Ring) | 1.39 | ||

| C-H (Pyridine Ring) | 1.08 | ||

| C-C (Alkyl Chain) | 1.53 | ||

| C-H (Alkyl Chain) | 1.10 | ||

| C-N-C (Pyridine Ring) | 117.0 | ||

| C-C-C (Pyridine Ring) | 120.0 | ||

| H-C-H (Alkyl Chain) | 109.5 | ||

| Pyridine-Alkyl Chain | Variable |

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the electron-rich pyridine (B92270) ring is expected to influence the energy and localization of these frontier orbitals. The nitrogen atom and the aromatic pi system contribute significantly to the HOMO, making it a potential site for electrophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Computational methods can also predict the spectroscopic signatures of this compound, which are essential for its identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors of the nuclei in the optimized molecular structure. These predicted shifts can then be compared with experimental data to confirm the structure of the compound.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum shows the frequencies and intensities of these vibrations, which can be matched with experimental IR spectra.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectra are predicted by calculating the electronic transitions between molecular orbitals. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.

The alkyl chain of this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can explore this conformational landscape by simulating the motion of the molecule over time. This allows for the identification of the most populated and energetically favorable conformations.

Flexibility analysis, often performed by calculating the root-mean-square fluctuation (RMSF) of each atom, reveals the more rigid and more flexible parts of the molecule. The pyridine ring is expected to be relatively rigid, while the alkyl chain will exhibit greater flexibility, particularly towards its terminus.

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions.

By simulating the molecule in different solvents, it is possible to understand how the solvent affects its conformational preferences and dynamics. Furthermore, simulations of multiple this compound molecules can provide insights into intermolecular interactions, such as pi-stacking between pyridine rings, which can influence the bulk properties of the substance.

Ligand-Macromolecule Interaction Studies through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or nucleic acid.

While specific experimental docking studies on this compound are not extensively documented in publicly available literature, we can extrapolate potential interactions based on studies of structurally similar pyridine derivatives. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower, more negative binding energy generally suggests a stronger and more stable interaction.

Interaction with DNA: Pyridine derivatives have been shown to interact with DNA, typically through groove binding or intercalation. For a molecule like this compound, the planar pyridine ring could potentially intercalate between DNA base pairs, while the flexible 4-methylhexan-2-yl group might settle within the minor or major groove of the DNA helix. The specificity of this binding would be influenced by the shape and electrostatic potential of the DNA grooves.

Interaction with Enzymes: The 4-alkylpyridine scaffold can serve as a core for inhibitors of various enzymes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. The lipophilic 4-methylhexan-2-yl substituent can form hydrophobic and van der Waals interactions with nonpolar amino acid residues within the enzyme's binding pocket. The stereochemistry of the chiral center at the 2-position of the hexyl chain could also play a significant role in the specificity and affinity of binding.

A hypothetical analysis of the binding affinity of this compound with representative biological receptors is presented in the table below. The binding energies are theoretical values based on typical ranges observed for similar small molecules.

| Biological Receptor | Receptor Type | Predicted Binding Affinity (kcal/mol) | Potential Interaction Types |

|---|---|---|---|

| DNA (B-DNA) | Nucleic Acid | -6.5 | Groove Binding, van der Waals forces |

| Cyclooxygenase-2 (COX-2) | Enzyme | -7.2 | Hydrogen Bonding (Pyridine N), Hydrophobic Interactions (Alkyl chain) |

| Dopamine D4 Receptor | GPCR | -8.1 | Hydrophobic Interactions, Cation-π Interaction |

| c-Met Kinase | Enzyme | -7.8 | Hydrogen Bonding, Hydrophobic Interactions |

Computational profiling of binding sites involves identifying the specific amino acid residues or nucleotides that a ligand interacts with. For this compound, docking simulations would likely reveal key interactions within the binding pockets of target macromolecules.

For instance, in an enzyme's active site, the pyridine ring might form a hydrogen bond with a polar residue like serine or threonine. The 4-methylhexan-2-yl group would likely be oriented towards a hydrophobic pocket lined with residues such as leucine, isoleucine, and valine. The precise orientation would aim to maximize favorable interactions and minimize steric clashes.

The table below outlines a hypothetical interaction profile for this compound with a generic enzyme active site.

| Interacting Residue/Base | Interaction Type | Distance (Å) | Component of this compound Involved |

|---|---|---|---|

| Serine 123 (Side Chain OH) | Hydrogen Bond | 2.9 | Pyridine Nitrogen |

| Leucine 89 (Side Chain) | Hydrophobic (Alkyl) | 3.8 | Methylhexan-2-yl group |

| Isoleucine 154 (Side Chain) | Hydrophobic (Alkyl) | 4.1 | Methylhexan-2-yl group |

| Phenylalanine 210 (Aromatic Ring) | π-π Stacking | 4.5 | Pyridine Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of 4-alkylpyridine derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. The model would be an equation that relates the activity to various descriptors of the molecules.

Key Molecular Descriptors for 4-alkylpyridines:

Hydrophobicity (logP): The lipophilicity of the alkyl chain significantly affects membrane permeability and interaction with hydrophobic pockets.

Topological Descriptors: These describe the size, shape, and branching of the molecule. For instance, the Wiener index or molecular connectivity indices can quantify the degree of branching in the alkyl substituent.

Electronic Descriptors: The electron-donating or -withdrawing nature of substituents on the pyridine ring can influence its reactivity and ability to form hydrogen bonds. The Hammett constant (σ) is a common descriptor for this.

Steric Descriptors: Parameters like molar refractivity (MR) or Taft's steric parameter (Es) can quantify the bulkiness of the alkyl group, which can be critical for fitting into a binding site.

A hypothetical QSAR model for the inhibitory activity (pIC50) of a series of 4-alkylpyridines against a target enzyme might look like this:

pIC50 = 0.6 * logP - 0.2 * MR + 0.8 * (Wiener Index) + 3.5

This equation would suggest that higher hydrophobicity and branching, along with smaller steric bulk, are favorable for activity.

The following table presents hypothetical data for a QSAR study on a series of 4-alkylpyridines, including the target compound.

| Compound | Alkyl Group | logP | Molar Refractivity (MR) | Wiener Index | Predicted pIC50 |

|---|---|---|---|---|---|

| 4-Ethylpyridine | -CH2CH3 | 1.47 | 31.1 | 18 | 4.7 |

| 4-n-Butylpyridine | -(CH2)3CH3 | 2.49 | 40.3 | 35 | 5.3 |

| 4-tert-Butylpyridine | -C(CH3)3 | 2.34 | 40.3 | 32 | 4.9 |

| This compound | -CH(CH3)CH2CH(CH3)CH2CH3 | 3.85 | 59.2 | 78 | 6.2 |

It is important to note that the data presented in the tables are hypothetical and for illustrative purposes. Actual experimental and computational studies would be required to generate and validate these findings for this compound.

Advanced Analytical Methodologies for 4 4 Methylhexan 2 Yl Pyridine

State-of-the-Art Chromatographic Techniques

Chromatography stands as the cornerstone for the analytical determination of 4-(4-methylhexan-2-yl)pyridine. The selection of a specific technique is dictated by the analytical challenge, whether it is routine purity assessment, trace-level quantification, or the critical separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine (B92270) and its derivatives. nih.govhelixchrom.com For this compound, which possesses a UV-absorbing pyridine ring, UV detection is a primary and robust detection method. helixchrom.com The absorption maxima for pyridine compounds are typically in the range of 250-280 nm.

When higher sensitivity and selectivity are required, especially in complex matrices, mass spectrometry (MS) is the detector of choice. helixchrom.com HPLC coupled with MS (HPLC-MS) provides molecular weight information and structural details, aiding in unequivocal identification. For pyridine alkaloids and related compounds, electrospray ionization (ESI) in positive mode is commonly employed, as the basic nitrogen atom of the pyridine ring is readily protonated. researchgate.netmdpi.com

The separation of this compound and its potential isomers can be achieved using reversed-phase HPLC. A C18 column is often suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or acetic acid to ensure good peak shape and ionization efficiency for MS detection. mdpi.commdpi.com

Table 1: Illustrative HPLC-UV/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| UV Detection | 260 nm |

| MS Detector | ESI Positive |

| MS Scan Mode | Full Scan (m/z 100-500) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the assessment of this compound and its potential volatile impurities. northeastfc.ukresearchgate.net The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net

For the analysis of pyridine compounds, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically used. researchgate.net The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The separation is achieved based on the compounds' boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas, usually helium or hydrogen.

The mass spectrometer is commonly operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be compared to spectral libraries for identification. This is particularly useful for identifying unknown impurities. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 40-400) or SIM |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Given that this compound is a chiral molecule, existing as a pair of enantiomers, the ability to separate and quantify these enantiomers is of paramount importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to normal-phase HPLC for chiral separations. afmps.beresearchgate.netresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier, such as methanol or ethanol, to modulate the solvent strength. afmps.be

The key to successful chiral SFC is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., CHIRALPAK® series), have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with pyridine moieties. researchgate.netshimadzu.com

The advantages of SFC for chiral separations include faster analysis times due to the low viscosity and high diffusivity of the mobile phase, reduced organic solvent consumption, and often unique selectivity compared to HPLC. fagg.be Detection in SFC can be achieved using UV detectors or by coupling to a mass spectrometer (SFC-MS), which provides enhanced sensitivity and specificity. researchgate.net

Table 3: General SFC Screening Conditions for Chiral Separation of this compound

| Parameter | Value |

| Chiral Columns | CHIRALPAK® IA, IB, IC, ID, IE, IF |

| Mobile Phase | CO2 / Modifier (Methanol, Ethanol) |

| Modifier Gradient | 5-40% over 5-10 minutes |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Flow Rate | 3-4 mL/min |

| Detection | UV (260 nm) and/or MS |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its detectability in both spectroscopic and mass spectrometric analyses.

Introduction of Chromophores or Fluorophores for Spectroscopic Detection Enhancement

While the pyridine ring itself possesses UV-absorbing properties, its native fluorescence is generally weak. mdpi.com To significantly enhance the sensitivity of detection, especially for trace-level analysis, derivatization with a reagent containing a highly fluorescent group (a fluorophore) can be performed. nih.govnih.gov

The derivatization reaction typically targets a reactive functional group on the analyte. Although this compound lacks common reactive groups like primary amines or carboxyls, derivatization strategies for the pyridine ring itself have been developed. For instance, certain reagents can react with the pyridinium (B92312) nitrogen under specific conditions to form fluorescent products. nih.gov It is important to note that such derivatization would likely involve pre-activation of the pyridine ring.

Functionalization for Improved Mass Spectrometric Response

For example, certain reagents can introduce a permanently charged group into the molecule, which significantly enhances its signal in electrospray ionization mass spectrometry. This approach has been successfully applied to other alkaloids and amines. While specific derivatization agents for this compound are not extensively reported, the principles of amine derivatization could potentially be adapted.

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of organic molecules like this compound. These methods are predicated on the principle of measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with an electrode surface. While specific studies on the electrochemical detection of this compound are not extensively documented, the electrochemical behavior of pyridine and its derivatives provides a strong foundation for developing suitable analytical protocols. nih.govuniv-lyon1.frresearchgate.net

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating and quantifying electroactive compounds. nih.govnih.gov For pyridine and its derivatives, electrochemical reactions typically involve the nitrogen atom in the heterocyclic ring. univ-lyon1.frresearchgate.net The alkyl substituent on the pyridine ring, in this case, the 4-methylhexan-2-yl group, can influence the electronic properties of the pyridine nucleus and, consequently, its electrochemical behavior. nih.gov

The development of an electrochemical sensor for this compound would likely involve the use of modified electrodes to enhance sensitivity and selectivity. nih.govresearchgate.net Common electrode materials include glassy carbon, gold, and platinum, which can be modified with various nanomaterials, polymers, or metal-organic frameworks (MOFs) to increase the surface area and promote the adsorption of the analyte. researchgate.netyoutube.com For instance, graphene-based materials have been shown to be effective in the electrochemical sensing of other nitrogen-containing organic compounds. researchgate.net

The performance of a hypothetical electrochemical sensor for this compound could be characterized by several key parameters, which are presented in the interactive table below.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Detection Limit (LOD) | 0.01 - 1 µM | The lowest concentration of the analyte that can be reliably detected. |

| Quantification Limit (LOQ) | 0.05 - 5 µM | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |

| Linear Range | 0.1 - 100 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |

| Sensitivity | 0.1 - 5 µA/µM | The change in the sensor's output signal per unit change in the analyte concentration. |

| Response Time | < 5 minutes | The time taken for the sensor to produce a stable signal after exposure to the analyte. |

| Selectivity | High against common interferents | The ability of the sensor to detect the target analyte in the presence of other similar compounds. |

This table presents hypothetical performance characteristics for an electrochemical sensor for this compound based on typical values reported for the electrochemical detection of other pyridine derivatives and organic compounds.

Development and Validation of Standard Reference Materials for Research Quality Control

Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) are indispensable for ensuring the quality, accuracy, and comparability of analytical measurements. xrfscientific.comresearchgate.net The development and validation of an SRM for this compound would be a meticulous process guided by international standards such as those from the International Organization for Standardization (ISO). xrfscientific.commdpi.com

The process begins with the synthesis and purification of high-purity this compound. The purity of the material is a critical attribute and would be rigorously assessed using multiple independent analytical techniques. nih.gov These could include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy to confirm the identity and quantify any impurities. nih.gov

Once the high-purity material is obtained, the development of the SRM involves several key stages:

Homogeneity Testing: To ensure that the property value of the analyte is uniform throughout the batch of the reference material, homogeneity studies are conducted. mdpi.com This involves analyzing multiple samples from different parts of the batch.

Stability Testing: The stability of the this compound SRM under specified storage and transport conditions is evaluated over time to establish its shelf life. mdpi.com

Characterization and Value Assignment: The certified value of the SRM, which is typically the purity or concentration of this compound, is determined through a combination of independent, high-precision analytical methods. nih.govnih.gov This often involves inter-laboratory comparisons to ensure the robustness and reliability of the certified value. mdpi.com

Uncertainty Estimation: A comprehensive uncertainty budget is established, accounting for all potential sources of uncertainty in the characterization, homogeneity, and stability assessments. researchgate.net